molecular formula C8H12O2 B1415077 (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane CAS No. 436097-28-8

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Cat. No.: B1415077
CAS No.: 436097-28-8
M. Wt: 140.18 g/mol
InChI Key: XILWRCNCTWJUGV-UHFFFAOYSA-N
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Description

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a prop-1-ynyl group with two methoxy substituents at the 3rd carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane typically involves the reaction of cyclopropane with a suitable alkyne precursor under controlled conditions. One common method is the alkyne metathesis reaction , where cyclopropane is reacted with a dimethoxypropyne derivative in the presence of a catalyst such as a ruthenium-based complex.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

  • Substitution: Substitution reactions may involve the replacement of one of the methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, alkanes.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: can be compared with other similar compounds, such as propynylcyclopropane and dimethoxypropene . While these compounds share structural similarities, this compound is unique due to its specific arrangement of functional groups and its reactivity profile.

Comparison with Similar Compounds

  • Propynylcyclopropane

  • Dimethoxypropene

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Properties

IUPAC Name

3,3-dimethoxyprop-1-ynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWRCNCTWJUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#CC1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652127
Record name (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436097-28-8
Record name (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (26.7 g, 1.1 mol) was suspended in 350 ml tetrahydrofurane and ethylbromide (74.6 ml, 1 mol) was added at such a rate, that the tetrahydrofurane continued to reflux. After completion of the addition the mixture was stirred one hour at 50-60° C. to complete the reaction. After cooling to room temperature ethynyl-cyclopropane 7 (80.6 ml, 70% in toluene, 0.95 mol) was added slowly during 30 minutes (evolution of ethane!) to the Grignard-reagent. After the addition the mixture was stirred one more hour at RT before trimethylorthoformate (120.3 ml, 1.1 mol) and toluene (400 ml) were added. The mixture was heated up (oil-bath temperature 100°-120° C.) and the tetrahydrofurane was removed by distillation during 4 hours. After cooling to RT and stirring over night the reaction mixture was diluted by addition of TBME (500 ml) and water was slowly added (50 ml). The clear organic solution was decanted from the highly viscous magnesium hydroxide phase. The magnesium hydroxide phase was extracted two more times with TBME (2 times 100 ml) and the combined organic solutions were dried over magnesium sulfate, filtered and concentrated. Compound 8 was isolated through vacuum-distillation (10 mbar, bp: 55°-60° C., 99 g, 0.7 mol).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step Two
Quantity
80.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120.3 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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